3-Fluoro-1H-indole-6-carboxylic Acid
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Overview
Description
3-Fluoro-1H-indole-6-carboxylic Acid is a fluorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The indole nucleus is known for its aromatic properties and biological activities, making its derivatives valuable in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-1H-indole-6-carboxylic Acid typically involves the introduction of a fluorine atom at the 3-position of the indole ring and a carboxylic acid group at the 6-position. One common method is the electrophilic substitution reaction, where fluorine is introduced using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide under high pressure and temperature .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation, carboxylation, and purification steps. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-1H-indole-6-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or halides in the presence of catalysts.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
3-Fluoro-1H-indole-6-carboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-Fluoro-1H-indole-6-carboxylic Acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to biological receptors, while the carboxylic acid group facilitates interactions with enzymes and proteins. These interactions can modulate various biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 6-Fluoro-1H-indole-3-carboxylic Acid
- 6-Fluoroindole-3-carboxaldehyde
- 6-Fluoro-5-methoxy-1H-indole
Comparison: 3-Fluoro-1H-indole-6-carboxylic Acid is unique due to the specific positioning of the fluorine and carboxylic acid groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications .
Properties
Molecular Formula |
C9H6FNO2 |
---|---|
Molecular Weight |
179.15 g/mol |
IUPAC Name |
3-fluoro-1H-indole-6-carboxylic acid |
InChI |
InChI=1S/C9H6FNO2/c10-7-4-11-8-3-5(9(12)13)1-2-6(7)8/h1-4,11H,(H,12,13) |
InChI Key |
MFSWBKHVMPDDPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC=C2F |
Origin of Product |
United States |
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